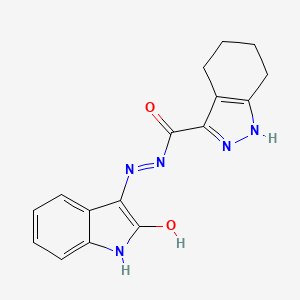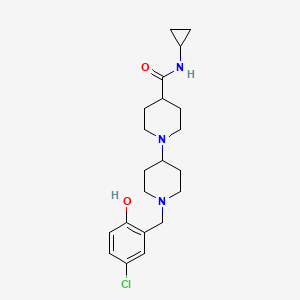
3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol is a synthetic compound that belongs to the class of alkynol derivatives. This compound has gained significant attention due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol involves the binding of the compound to the GABA-A receptor, which is a ligand-gated ion channel. The binding of the compound to the receptor results in the inhibition of chloride ion influx, which leads to the hyperpolarization of the neuron and decreased neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol have been studied extensively. It has been shown to have a potent inhibitory effect on the GABA-A receptor, which results in decreased neuronal excitability. This property of the compound makes it a potential candidate for the development of new drugs for the treatment of neurological disorders.
実験室実験の利点と制限
One of the significant advantages of using 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol in lab experiments is its potent inhibitory effect on the GABA-A receptor. This property of the compound makes it a valuable tool for studying the role of the GABA-A receptor in neuronal excitability. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be taken while handling the compound in lab experiments.
将来の方向性
There are several future directions for the research on 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol. One of the potential directions is the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety. Another direction is the study of the compound's effect on other ligand-gated ion channels and their potential applications in scientific research. Additionally, the compound's potential toxicity can be further studied to ensure its safe use in lab experiments.
Conclusion:
In conclusion, 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol is a synthetic compound that has gained significant attention due to its potential applications in scientific research. The compound's potent inhibitory effect on the GABA-A receptor makes it a valuable tool for studying the role of the receptor in neuronal excitability. However, caution should be taken while handling the compound due to its potential toxicity. Future research on the compound can lead to the development of new drugs for the treatment of neurological disorders and the discovery of new ligand-gated ion channels.
合成法
The synthesis of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol involves the reaction of 3-ethyl-4-pentyn-1-ol with piperidine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学的研究の応用
3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol has been used in various scientific research studies. One of the significant applications of this compound is in the field of neuroscience. It has been shown to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This property of 3-ethyl-6-(1-piperidinyl)-4-hexyn-3-ol makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
特性
IUPAC Name |
3-ethyl-6-piperidin-1-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-3-13(15,4-2)9-8-12-14-10-6-5-7-11-14/h15H,3-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLHFLKRKJLNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)

![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)

![3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5663248.png)
![2-{3-[(7-ethyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenoxy}acetamide](/img/structure/B5663254.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5663257.png)

![2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol](/img/structure/B5663273.png)